5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C4Cl2N4O It is characterized by the presence of two chlorine atoms and an oxadiazole ring fused to a pyrazine ring
Mechanism of Action
Target of Action
The primary target of 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is the p38 MAP kinase . This kinase plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound interacts with its target, the p38 MAP kinase, in an allosteric manner . This interaction modulates the kinase’s activity, leading to changes in the cellular response to stress and inflammation .
Biochemical Pathways
The interaction of this compound with the p38 MAP kinase affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
The modulation of the p38 MAP kinase by this compound can lead to changes in cellular responses to stress and inflammation . This can result in altered cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid in a one-step amide condensation reaction . Another method involves the use of thionyl chloride in N,N-dimethylformamide at temperatures ranging from 20 to 75°C . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride, sodium hydroxide, and hydroxylamine hydrochloride . Reaction conditions vary depending on the desired product, with temperatures ranging from ambient to elevated levels and solvents such as diethyl ether and water being used.
Major Products Formed
The major products formed from the reactions of this compound include substituted derivatives, oxidized or reduced forms, and cyclized heterocyclic compounds .
Scientific Research Applications
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]quinoxalines: These compounds share a similar oxadiazole ring structure but differ in the fused ring system.
[1,2,5]Thiadiazolo[3,4-b]pyrazine: This compound has a sulfur atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of chlorine atoms, which influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N4O/c5-1-2(6)8-4-3(7-1)9-11-10-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNGLLLIXRNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NON=C1N=C(C(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153493-48-2 |
Source
|
Record name | 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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